molecular formula Na2O7S2 B7821492 Sodium pyrosulfate

Sodium pyrosulfate

Cat. No. B7821492
M. Wt: 222.11 g/mol
InChI Key: JXAZAUKOWVKTLO-UHFFFAOYSA-L
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Patent
US06767528B2

Procedure details

As the gaseous and solid streams flow counter current to each other, they undergo the reactions shown in equations 3 and 6. Beginning at the far right, the combustion gases are sufficiently hot to decompose sodium pyrosulfate to produce sodium sulfate and sulfur trioxide. The sodium sulfate is discharged from the kiln through a port at the far right end, and the sulfur trioxide enters the gas stream which is moving to the left. Somewhere towards the middle of the kiln, sodium hydrogen sulfate is decomposed to give sodium pyrosulfate and water vapor. The solid pyrosulfate moves toward the right while the water vapor flows with the combustion gases upwards towards the left. In the left hand section of the kiln, water vapor and sulfur trioxide combine to form sulfuric acid. This acid for the most part is lost with the product gases since the temperature of the flue gases at the exit exceeds the boiling points of lower concentrations of sulfuric acid. Acid in the feed combines with the salt to form hydrogen chloride and sodium hydrogen sulfate. The solid sodium hydrogen sulfate moves to the right while the hydrogen chloride escapes with the combustion gases through the vent in the left end of the kiln.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+].[S:8](=[O:11])(=[O:10])=[O:9].S([O-])(O)(=O)=O.[Na+]>O>[S:1]([O:5][S:8]([O-:11])(=[O:10])=[O:9])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+:6] |f:0.1.2,4.5,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])OS(=O)(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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